molecular formula C10H20O5S B610650 S-acetyl-PEG4-alcohol CAS No. 223611-42-5

S-acetyl-PEG4-alcohol

Cat. No.: B610650
CAS No.: 223611-42-5
M. Wt: 252.33
InChI Key: KKUXNAQDZRWEKI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

S-acetyl-PEG4-alcohol, as a PEG-based linker, plays a crucial role in the formation of PROTAC molecules . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the formation of PROTACs .

Cellular Effects

The cellular effects of this compound are not directly exerted but are mediated through the PROTACs it helps form . These PROTACs selectively degrade target proteins, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows the PROTAC to bring the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would be tied to the stability and degradation of the PROTACs it forms .

Metabolic Pathways

As a linker in PROTACs, it is likely involved in the metabolic processes related to the synthesis and degradation of these compounds .

Transport and Distribution

As a component of PROTACs, its distribution would likely follow that of the PROTACs it forms .

Subcellular Localization

As a component of PROTACs, its localization would likely be determined by the target protein and E3 ligase that the PROTAC is designed to bring together .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S-acetyl-PEG4-alcohol typically involves the acetylation of tetraethylene glycol. The process begins with the reaction of tetraethylene glycol with acetic anhydride under acidic conditions to form an acetyl thioester bond, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high purity and yield. The compound is then purified and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-PEG4-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

S-acetyl-PEG4-alcohol functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

  • S-acetyl-PEG2-alcohol
  • S-acetyl-PEG6-alcohol
  • S-acetyl-PEG8-alcohol

Comparison: S-acetyl-PEG4-alcohol is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and linker flexibility. This makes it particularly effective in the synthesis of PROTACs, where the linker length can significantly influence the efficiency of protein degradation .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the field of targeted protein degradation. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in the development of novel therapeutic strategies.

Properties

IUPAC Name

S-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5S/c1-10(12)16-9-8-15-7-6-14-5-4-13-3-2-11/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUXNAQDZRWEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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